

An In-depth Technical Guide to the Physical Properties of Common Bromide Hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromide;hydrate*

Cat. No.: *B14660699*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of several common bromide hydrates. The information is intended to serve as a foundational resource for professionals in research and development who work with these compounds. This document summarizes key quantitative data in a comparative table, details the experimental methodologies used for their determination, and provides a logical workflow for the physical characterization of a hydrate sample.

Physical Property Data of Common Bromide Hydrates

The following table summarizes the key physical properties of selected common bromide hydrates, with anhydrous potassium bromide included for comparative purposes. These compounds are frequently encountered in various chemical, pharmaceutical, and industrial applications.

Property	Sodium Bromide Dihydrate (NaBr·2H ₂ O)	Magnesium Bromide Hexahydrate (MgBr ₂ ·6H ₂ O)	Calcium Bromide Dihydrate (CaBr ₂ ·2H ₂ O)	Lithium Bromide Monohydrate (LiBr·H ₂ O)	Potassium Bromide (KBr) (Anhydrous Reference)
Molar Mass (g/mol)	138.92[1]	292.21[2]	235.98	104.9[3]	119.002[4]
Appearance	White crystalline solid[5]	White/colorless, deliquescent crystalline solid[6][7]	Colorless, needle-form crystalline solid[8]	White, hygroscopic crystalline powder[9]	White or colorless crystalline solid[10][11]
Crystal Structure	Cubic (Anhydrous)[5][12][13]	Cubic (Anhydrous)[14]	Orthorhombic (Anhydrous)[14]	Cubic (Anhydrous)[15]	Cubic (rock salt)[4][10]
Density (g/cm ³)	2.18[5][12][13][16]	2.07[7]	3.353 (Anhydrous)[14]	3.464 (Anhydrous)[15]	2.75[10]
Melting Point (°C)	~36 (Decomposes)[5][16]	172.4 (Decomposes)[7]	730 (Anhydrous)[14]	552 (Anhydrous)[15]	734[4][10]
Boiling Point (°C)	1390 (Anhydrous)[5][16]	1250 (Anhydrous)[7]	1935 (Anhydrous)[14]	1265 (Anhydrous)[15]	1435[4][10]
Solubility in Water	94.32 g/100 mL at 25°C[13][16]	316 g/100 mL at 0°C[7]	143 g/100 mL at 20°C[14]	166.7 g/100 mL at 20°C[14]	67.8 g/100 mL at 25°C[4][15]

Experimental Protocols for Property Determination

The determination of the physical properties of bromide hydrates requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Melting/Decomposition Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the substance transitions from solid to liquid.[17] For hydrates, this measurement often corresponds to a decomposition temperature, where the salt loses its water of crystallization.

- Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp or DigiMelt) with a heated metal block, or a Thiele tube with a heated oil bath.[17][18]
- Sample Preparation: A small amount of the finely ground bromide hydrate is packed into a thin-walled capillary tube to a height of 2-3 mm.[19][20]
- Methodology:
 - The capillary tube is placed in the heating block of the apparatus.[17]
 - For an unknown sample, an initial rapid heating (10-20 °C/min) is performed to determine an approximate melting range.[18]
 - A second, fresh sample is then heated to a temperature approximately 10-15 °C below the estimated melting point.
 - The heating rate is reduced to a slow, constant rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[17][20]
 - The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquefied.[19] For hydrates, visual changes such as loss of transparency or release of water vapor are noted as signs of decomposition.

Determination of Density

The density of a hydrate can be determined experimentally or calculated from crystallographic data.

- Apparatus: Gas or liquid pycnometer for experimental measurement; X-ray diffractometer for calculation from unit cell parameters.
- Methodology (Gas Pycnometry):
 - The volume of an empty sample chamber in the pycnometer is measured by filling it with a known quantity of an inert gas (e.g., helium).
 - A precisely weighed sample of the bromide hydrate is placed into the sample chamber.
 - The chamber is again filled with the inert gas. The new volume reading allows for the determination of the volume occupied by the solid sample (by displacement).
 - Density is calculated by dividing the mass of the sample by its measured volume.
- Methodology (Calculation from X-ray Diffraction Data):
 - The crystal structure and unit cell dimensions are determined using Single Crystal X-ray Diffraction (SCXRD).
 - The number of formula units (Z) within the unit cell is identified.
 - The molar mass (M) of the hydrate is calculated.
 - The volume (V) of the unit cell is calculated from its dimensions.
 - The density (ρ) is calculated using the formula: $\rho = (Z * M) / (V * N_a)$, where N_a is Avogadro's number.[\[21\]](#)

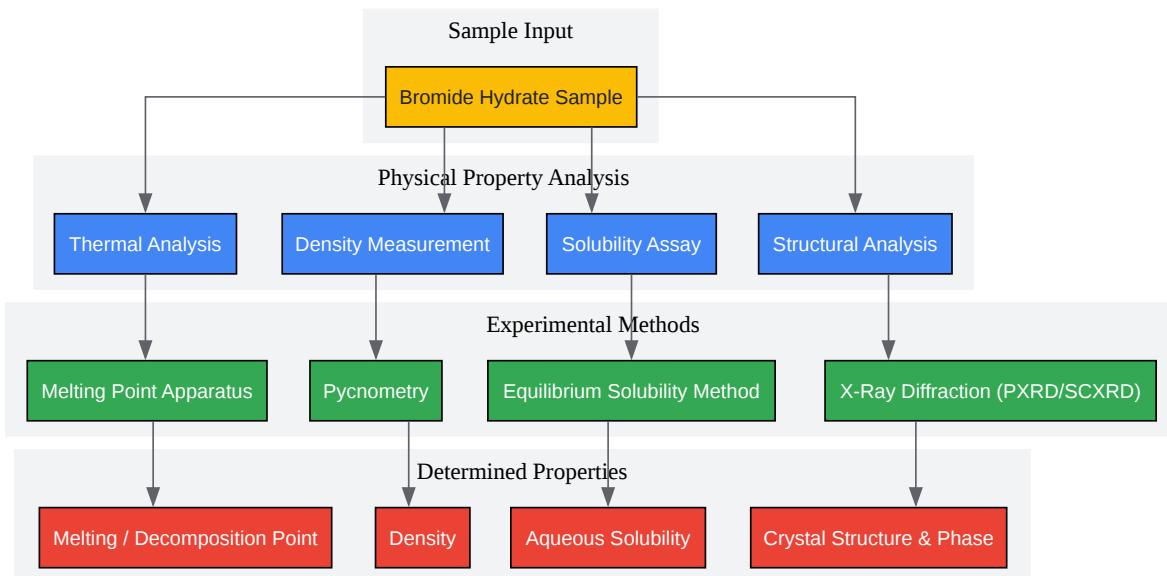
Determination of Aqueous Solubility

The equilibrium solubility method is a standard protocol for determining the solubility of a solid in a solvent.

- Apparatus: Temperature-controlled orbital shaker or magnetic stirrer, analytical balance, filtration apparatus (e.g., syringe filters), and a method for concentration analysis (e.g., gravimetric analysis, titration, or spectroscopy).

- Methodology:
 - An excess amount of the bromide hydrate is added to a known volume of deionized water in a sealed flask.
 - The flask is placed in a temperature-controlled shaker or bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After agitation, the solution is allowed to settle. A sample of the supernatant is withdrawn and immediately filtered to remove all undissolved solids.
 - A precisely measured volume of the clear, saturated filtrate is taken.
 - The solvent is evaporated, and the mass of the remaining solid residue is determined gravimetrically.
 - Solubility is expressed as grams of solute per 100 mL of solvent. For hydrates, it's crucial to note whether the solubility is reported in terms of the hydrate or the anhydrous salt.[\[22\]](#)

Determination of Crystal Structure


X-ray diffraction is the definitive method for determining the crystal structure of hydrates, providing insights into molecular packing and hydrogen bonding networks.[\[23\]](#)

- Apparatus: Single Crystal or Powder X-ray Diffractometer.
- Methodology (Single Crystal X-ray Diffraction - SCXRD):
 - A suitable single crystal (typically >0.1 mm in size) of the bromide hydrate is grown and mounted on the diffractometer.[\[24\]](#)
 - The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots is collected by a detector.[\[25\]](#)
 - The positions and intensities of the diffracted spots are used to determine the dimensions of the unit cell and the arrangement of atoms within it.[\[23\]](#)

- This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the hydrogen-bonding network involving the water molecules.[26]
- Methodology (Powder X-ray Diffraction - PXRD):
 - A finely ground sample of the bulk material is placed in the diffractometer.[27]
 - The sample is scanned over a range of angles (2θ) to produce a characteristic diffraction pattern of peaks.[28]
 - This pattern serves as a fingerprint for the crystalline phase and can be used to identify the compound, assess its purity, and monitor phase transitions such as dehydration under non-ambient conditions.[23]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive physical characterization of an unknown bromide hydrate sample.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of bromide hydrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium bromide dihydrate | BrH4NaO2 | CID 23666584 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Magnesium bromide hexahydrate, 99% | Br2H12MgO6 | CID 16211022 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 3. Lithium bromide hydrate | BrH₂LiO | CID 23702478 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Potassium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 5. NaBr (SODIUM BROMIDE) - Ataman Kimya [atamanchemicals.com]
- 6. CAS 13446-53-2: Magnesium bromide (MgBr₂), hexahydrate [cymitquimica.com]
- 7. Magnesium bromide - Wikipedia [en.wikipedia.org]
- 8. Dihydrate Calcium Bromide-Twin International Co., Limited [chinabromides.com]
- 9. heegermaterials.com [heegermaterials.com]
- 10. Potassium bromide | 7758-02-3 [chemicalbook.com]
- 11. byjus.com [byjus.com]
- 12. atamankimya.com [atamankimya.com]
- 13. Sodium bromide - Wikipedia [en.wikipedia.org]
- 14. calcium-bromide.com [calcium-bromide.com]
- 15. Lithium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 16. webqc.org [webqc.org]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. mt.com [mt.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. physical chemistry - How are solubilities of hydrate salts determined when competing equilibria are unavoidable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 23. mdpi.com [mdpi.com]
- 24. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Common Bromide Hydrates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14660699#physical-properties-of-common-bromide-hydrates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com